molecular formula C18H18FNO6 B2653961 [(2-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 808106-13-0

[(2-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2653961
CAS No.: 808106-13-0
M. Wt: 363.341
InChI Key: WHGVGOKIURZUFJ-UHFFFAOYSA-N
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Description

[(2-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a carbamoyl group, and a trimethoxybenzoate moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with methyl 3,4,5-trimethoxybenzoate under controlled conditions to yield the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-FLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Properties

IUPAC Name

[2-(2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-7-5-4-6-12(13)19/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGVGOKIURZUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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